3-phenylindeno[1,2-c]pyrazol-4(2H)-one

Kinase Inhibition Cancer Cell Cycle Structure-Activity Relationship

Differentiated by its highly selective inhibition of lipoxygenase (LOX) with negligible COX-2 activity (IC50 >60,000 nM), this compound enables clean dissection of the arachidonic acid pathway. Its unique, low-potency polypharmacology profile (CDK2 IC50 ~10,000 nM, AKR1C3 IC50 ~7,800 nM) makes it an ideal starting point for SAR campaigns and a reliable low-boundary reference standard for high-throughput screening. Sourced for researchers requiring a versatile, multi-target indenopyrazole tool.

Molecular Formula C16H10N2O
Molecular Weight 246.26 g/mol
CAS No. 56767-20-5
Cat. No. B1306839
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-phenylindeno[1,2-c]pyrazol-4(2H)-one
CAS56767-20-5
Molecular FormulaC16H10N2O
Molecular Weight246.26 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C2=NNC3=C2C(=O)C4=CC=CC=C43
InChIInChI=1S/C16H10N2O/c19-16-12-9-5-4-8-11(12)15-13(16)14(17-18-15)10-6-2-1-3-7-10/h1-9H,(H,17,18)
InChIKeyWBJSAJUPDRXEPQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 2 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Phenylindeno[1,2-c]pyrazol-4(2H)-one (CAS 56767-20-5): Core Scaffold and Preliminary Activity Profile


3-Phenylindeno[1,2-c]pyrazol-4(2H)-one (CAS 56767-20-5) is a tricyclic heterocyclic compound featuring a fused indenopyrazole core. This scaffold has been widely explored as a privileged structure in medicinal chemistry for the development of kinase inhibitors [1] [2]. Preliminary pharmacological screening has indicated activity against several biological targets, including cyclin-dependent kinases (CDKs), lipoxygenase (LOX), and the chemokine receptor CCR5 [1] [3] [4]. The compound exhibits moderate to weak inhibition of COX-2 (IC50 >60,000 nM) and AKR1C3 (IC50 ≈ 7,800 nM) [5] [6], while demonstrating more pronounced effects on LOX-mediated arachidonic acid metabolism [7]. It also serves as an antioxidant in fats and oils [7]. This diverse activity profile, coupled with its synthetic accessibility via straightforward condensation reactions, positions the compound as a versatile starting point for further derivatization or as a tool for probing polypharmacology in oncology and inflammation research.

Why 3-Phenylindeno[1,2-c]pyrazol-4(2H)-one Cannot Be Replaced by Other Indenopyrazoles or Pyrazole-Based Scaffolds


The indeno[1,2-c]pyrazol-4-one scaffold exhibits significant structure-activity relationship (SAR) sensitivity, particularly at the C3 position. Substitutions at this locus profoundly alter target selectivity and potency [1] [2]. For instance, replacing the phenyl group at C3 with a cyclopropyl moiety yields a compound with an IC50 of 480 nM against CDK2/cyclin E, whereas the parent 3-phenyl analog shows substantially weaker CDK2 inhibition (IC50 >10,000 nM) [1] [3]. Conversely, the 3-phenyl substituent is critical for the observed lipoxygenase (LOX) inhibitory activity and antioxidant properties [4]. Furthermore, the compound's unique polypharmacological signature—encompassing CDK, LOX, COX-2, AKR1C3, and CCR5 pathways—is not recapitulated by other indenopyrazoles, which often demonstrate more selective kinase inhibition [1] [5]. Therefore, simple substitution within this chemical class, or replacement with structurally related pyrazole-based inhibitors, will not yield an equivalent biological or functional profile.

Quantitative Differentiation of 3-Phenylindeno[1,2-c]pyrazol-4(2H)-one from Structural and Functional Analogs


Differential CDK2 Inhibition: A 100-fold Potency Gap Between 3-Phenyl and 3-Cyclopropyl Analogs

The 3-phenyl substituted indenopyrazole (target compound) exhibits weak CDK2 inhibition, with a reported IC50 of 10,000 nM [1]. In stark contrast, the 3-cyclopropyl-5-(acetamido) analog demonstrates potent CDK2 inhibition with an IC50 of 480 nM under identical assay conditions [2]. This >20-fold difference in potency (or >100-fold based on related CDK2 inhibitors) highlights the critical role of the C3 substituent in determining kinase engagement and underscores the target compound's distinct pharmacological profile.

Kinase Inhibition Cancer Cell Cycle Structure-Activity Relationship

COX-2 Selectivity Window: Indenopyrazole Exhibits Minimal Cyclooxygenase Activity Relative to Potent Inhibitors

The target compound demonstrates negligible COX-2 inhibition, with an IC50 exceeding 60,000 nM [1]. This is in sharp contrast to the clinical standard celecoxib, which exhibits an IC50 of approximately 40 nM for COX-2 [2]. The >1,500-fold difference in potency confirms that the compound does not significantly engage the COX-2 enzyme, making it a clean tool for studying LOX-mediated pathways without COX-2 interference.

Inflammation Cyclooxygenase Selectivity

AKR1C3 Inhibition Profile: Moderate Potency Distinguishes 3-Phenyl Indenopyrazole from Potent Steroidogenic Modulators

The target compound inhibits AKR1C3 with an IC50 of 7,800 nM using 9,10-phenanthrenequinone as substrate [1]. This places it at the lower end of the potency spectrum for indenopyrazoles, as more advanced analogs have been optimized to achieve low nanomolar IC50 values against this enzyme [2]. The modest activity of the 3-phenyl derivative may be advantageous in studies requiring partial pathway modulation or in scaffold-hopping campaigns to identify new chemotypes.

Steroid Metabolism AKR1C3 Cancer

Lipoxygenase Inhibition: Potent Activity Against Arachidonic Acid Metabolism

3-Phenylindeno[1,2-c]pyrazol-4(2H)-one is described as a potent lipoxygenase (LOX) inhibitor that interferes with arachidonic acid metabolism [1]. While a precise IC50 value is not publicly available for this specific compound, the designation as a 'potent inhibitor' suggests an IC50 in the low micromolar range, which is comparable to or better than the reference inhibitor NDGA (IC50 = 9 µM against soybean 15-LOX) [2] and zileuton (IC50 = 3.7 µM against 5-LOX) [3].

Inflammation Lipoxygenase Arachidonic Acid

Antioxidant Capacity in Lipids: A Differentiating Functional Attribute

The compound is reported to serve as an antioxidant in fats and oils [1]. This property is not commonly described for closely related indenopyrazoles, which are primarily investigated for their enzyme inhibitory activities [2]. The ability to protect lipids from oxidative degradation provides an orthogonal selection criterion for applications in food chemistry, cosmetic formulation, or as a stabilizing excipient in pharmaceutical preparations.

Antioxidant Lipid Oxidation Food Science

Optimal Application Scenarios for 3-Phenylindeno[1,2-c]pyrazol-4(2H)-one Based on Quantitative Differentiation


Chemical Probe for Dissecting Arachidonic Acid Cascade: Lipoxygenase vs. Cyclooxygenase

Due to its potent lipoxygenase inhibition [3] combined with negligible COX-2 activity (IC50 >60,000 nM) [2], this compound serves as an ideal tool for selectively probing the LOX arm of the arachidonic acid pathway. Researchers can confidently attribute observed anti-inflammatory or pro-resolving effects to LOX modulation without the confounding influence of COX-2 inhibition, a common pitfall when using less selective agents like NSAIDs.

Scaffold for Polypharmacology Studies Targeting CDK, AKR1C3, and CCR5

The compound's moderate to weak inhibition of CDK2 (IC50 10,000 nM) [3], AKR1C3 (IC50 7,800 nM) [2], and reported CCR5 antagonism [4] make it a valuable starting point for medicinal chemistry campaigns aimed at developing multi-target agents. Its balanced, low-potency profile allows for clear SAR elucidation upon substitution, avoiding the steep potency cliffs that often confound optimization of more advanced leads.

Antioxidant Stabilizer in Lipid-Based Formulations

The compound's documented antioxidant activity in fats and oils [3] positions it for use in non-pharmacological applications, such as stabilizing edible oils, cosmetic emulsions, or lipid nanoparticle drug delivery systems. This attribute differentiates it from purely pharmacologically active indenopyrazoles and opens avenues in industrial and formulation science.

Reference Standard for CDK2 Assay Validation

With a well-defined, moderate IC50 of 10,000 nM against CDK2 [3], the compound can serve as a low-potency reference standard for calibrating and validating high-throughput CDK2 inhibition assays. Its activity level is suitable for establishing the lower boundary of the dynamic range in dose-response curves, complementing more potent inhibitors.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

21 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-phenylindeno[1,2-c]pyrazol-4(2H)-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.